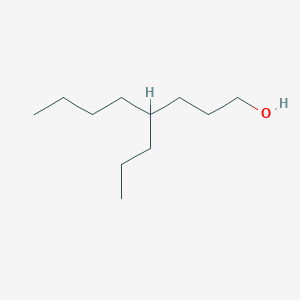

4-Propyl-1-octanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

4-propyloctan-1-ol |

InChI |

InChI=1S/C11H24O/c1-3-5-8-11(7-4-2)9-6-10-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

XSBXDWFGUBKLIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)CCCO |

Origin of Product |

United States |

Foundational & Exploratory

4-Propyl-1-octanol chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propyl-1-octanol is a branched-chain primary alcohol with the chemical formula C11H24O.[1][2] This document provides a comprehensive overview of its chemical and physical properties, drawing from computed data and general characteristics of similar branched-chain alcohols. Due to its non-commercial nature, experimental data for this compound is limited. This guide addresses this gap by presenting theoretical data and outlining established synthetic methodologies, such as the Guerbet reaction and hydroformylation, that can be adapted for its production.[1] Furthermore, it discusses the expected spectroscopic characteristics and potential applications, providing a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the available data is computationally predicted due to a lack of extensive experimental studies on this specific isomer.[1] For comparison, data for the related linear isomer, 1-octanol, is also provided where available.

| Property | This compound | 1-Octanol |

| Molecular Formula | C11H24O[1][2] | C8H18O |

| Molecular Weight | 172.31 g/mol [2] | 130.23 g/mol |

| IUPAC Name | 4-propyloctan-1-ol[2] | Octan-1-ol |

| CAS Number | 137008-38-9[2] | 111-87-5 |

| Appearance | Expected to be a colorless liquid | Colorless liquid |

| Boiling Point | Predicted values vary, but likely higher than 1-octanol due to increased molecular weight. | 195 °C |

| Melting Point | Expected to be lower than 1-octanol due to branching.[1] | -16 °C |

| Density | Predicted values are in the range of 0.82-0.84 g/cm³. | 0.824 g/cm³ |

| Solubility in Water | Expected to be low. | 0.3 g/L at 25 °C |

| XLogP3 | 4.3 (Computed)[2] | 3.0 |

| Topological Polar Surface Area | 20.2 Ų (Computed)[2] | 20.2 Ų |

| Refractive Index | Not available | 1.429 |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for the formation of branched-chain alcohols. The two primary routes are the Guerbet reaction and hydroformylation of a suitable olefin.[1]

Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol.[3][4] For the synthesis of an unsymmetrical alcohol like this compound, a cross-Guerbet reaction between two different primary alcohols would be necessary.

General Experimental Protocol for Guerbet Reaction:

-

Reactants: A primary alcohol (e.g., pentanol) and another primary alcohol (e.g., hexanol) in a desired molar ratio.

-

Catalyst: A basic catalyst such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in combination with a hydrogenation catalyst like Raney nickel or a palladium complex.[3][4]

-

Reaction Setup: A high-pressure autoclave reactor equipped with a mechanical stirrer, temperature controller, and a system for the removal of water.

-

Procedure: a. The alcohols and the catalyst are charged into the reactor. b. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). c. The mixture is heated to a temperature typically in the range of 180-250 °C under pressure.[4] d. The reaction is monitored by observing the removal of water. e. After completion, the reactor is cooled, and the catalyst is filtered off. f. The product mixture is then purified by fractional distillation under reduced pressure to isolate the desired this compound.

Logical Relationship of Guerbet Reaction Steps:

References

An In-depth Technical Guide on 4-Propyl-1-octanol (CAS: 137008-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propyl-1-octanol, with the CAS number 137008-38-9, is a branched-chain primary alcohol.[1][2] This class of compounds, often referred to as Guerbet alcohols, possesses unique physicochemical properties due to their branched structure, which typically imparts lower melting points and modified viscosity and solvency compared to their linear counterparts.[1] While specific research on this compound is limited, this guide provides a comprehensive overview of its known properties, general synthesis methodologies for branched-chain alcohols, and potential applications based on the characteristics of this molecular class. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

| Property | This compound | 4-Octanol (for comparison) |

| CAS Number | 137008-38-9[2] | 589-62-8[3] |

| Molecular Formula | C₁₁H₂₄O[2] | C₈H₁₈O[3] |

| Molecular Weight | 172.31 g/mol [2] | 130.23 g/mol [3] |

| IUPAC Name | 4-propyloctan-1-ol[2] | Octan-4-ol |

| Boiling Point | Not available | 174-176 °C[3][4] |

| Melting Point | Not available | 41 °C[4] |

| Density | Not available | 0.818 g/mL at 20 °C[3] |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents.[5][6] | Not specified |

| Flash Point | Not available | 65 °C (closed cup)[3] |

Synthesis Methodologies

The synthesis of this compound can be approached through established methods for the production of branched-chain higher alcohols. The two primary routes are the Guerbet reaction and a multi-step process involving hydroformylation followed by reduction.

Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[7] While a direct synthesis of this compound via a single Guerbet reaction is not straightforward, a cross-Guerbet reaction could potentially be employed. The general mechanism involves four key steps.[7]

Experimental Protocol (General for Guerbet Reaction):

-

Reactants: A primary alcohol (e.g., pentanol, for a cross-reaction) and a catalyst system.

-

Catalyst: A combination of an alkali metal hydroxide or alkoxide (e.g., potassium hydroxide) and a hydrogenation catalyst (e.g., Raney Nickel).[7][8]

-

Conditions: The reaction is typically carried out in a sealed reactor at elevated temperatures, generally in the range of 180-360 °C.[7]

-

Procedure: a. The primary alcohol and catalyst are charged into the reactor. b. The reactor is sealed and heated to the target temperature with vigorous stirring. c. The reaction is monitored for the formation of the dimer alcohol and the release of water. d. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. e. The product is purified by distillation.

Hydroformylation and Reduction

A more targeted approach to synthesize this compound involves a two-step process starting from an appropriate olefin.

Step 1: Hydroformylation of 3-Propyl-1-heptene

Hydroformylation, also known as the oxo process, is an industrial method to produce aldehydes from alkenes.[9][10] In this case, the precursor would be 3-propyl-1-heptene.

Experimental Protocol (General for Hydroformylation):

-

Reactants: 3-Propyl-1-heptene, synthesis gas (a mixture of carbon monoxide and hydrogen), and a catalyst.

-

Catalyst: A transition metal complex, typically based on cobalt or rhodium.[9][10]

-

Conditions: The reaction is carried out at elevated temperatures (40-200 °C) and high pressures (10-100 atmospheres).[10]

-

Procedure: a. The olefin and catalyst are dissolved in a suitable solvent in a high-pressure reactor. b. The reactor is pressurized with synthesis gas. c. The mixture is heated to the reaction temperature with stirring. d. The reaction progress is monitored by the uptake of synthesis gas. e. After the reaction, the catalyst is separated, and the resulting aldehyde (4-propyl-octanal) is isolated.

Step 2: Reduction of 4-Propyl-octanal

The aldehyde produced in the first step is then reduced to the corresponding primary alcohol, this compound.

Experimental Protocol (General for Aldehyde Reduction):

-

Reactants: 4-Propyl-octanal and a reducing agent.

-

Reducing Agent: Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over a metal catalyst (e.g., Raney nickel, platinum, palladium).[11][12]

-

Conditions:

-

Procedure (with NaBH₄): a. The aldehyde is dissolved in the alcohol solvent. b. Sodium borohydride is added portion-wise to the solution while stirring. c. The reaction is typically exothermic and may require cooling. d. After the reaction is complete (monitored by TLC or GC), the mixture is quenched with water or a dilute acid. e. The product is extracted with an organic solvent, dried, and purified (e.g., by distillation).

Potential Applications and Research Directions

While specific applications for this compound have not been documented, its structural class suggests potential utility in several areas of research and development.

-

Drug Formulation and Delivery: Guerbet alcohols and other branched-chain alcohols are explored as excipients, solvents, and penetration enhancers in pharmaceutical formulations.[13] Their amphiphilic nature can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs). The branched structure may offer advantages in creating stable emulsions and microemulsions for drug delivery systems.

-

Cosmetics and Personal Care: Due to their emollient and skin-conditioning properties, Guerbet alcohols are widely used in cosmetics and personal care products.[13] this compound could potentially be investigated for similar applications in creams, lotions, and other topical formulations.

-

Specialty Chemicals and Lubricants: Branched-chain alcohols are precursors for surfactants, plasticizers, and lubricants.[1] Further derivatization of this compound could lead to novel molecules with specific properties for these industrial applications.

Future research on this compound would benefit from a thorough characterization of its physicochemical properties. Investigating its biological activity, including potential antimicrobial or cell-modulating effects, could open new avenues for its application in life sciences. Furthermore, optimizing its synthesis to produce high-purity material would be crucial for enabling such studies.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of other long-chain and branched-chain alcohols, the following general precautions should be observed.[14][15][16]

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Fire Safety: Long-chain alcohols are generally combustible liquids. Keep away from heat, sparks, and open flames.

-

Toxicology: Long-chain alcohols generally exhibit low acute toxicity.[14][16] They can be irritating to the skin and eyes.[17] The potential for systemic toxicity is generally low.[14][15]

Researchers should always consult the most current safety information and handle this chemical with the appropriate precautions in a laboratory setting.

Conclusion

This compound represents a specialty chemical with potential for further investigation and application in various scientific and industrial fields, including drug development. While specific data for this compound is scarce, this guide provides a framework based on the known chemistry and properties of branched-chain higher alcohols. The detailed general synthesis protocols and structured data presentation are intended to facilitate future research into this and related molecules. Further experimental work is necessary to fully elucidate the properties and potential of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-辛醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Octanol|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 8. aocs.org [aocs.org]

- 9. mt.com [mt.com]

- 10. Hydroformylation - Wikipedia [en.wikipedia.org]

- 11. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]

- 13. markwideresearch.com [markwideresearch.com]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 15. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Propyloctan-1-ol

Disclaimer: This document aims to provide a comprehensive overview of 4-propyloctan-1-ol. However, publicly available scientific literature lacks specific studies on the biological activity, experimental protocols, and defined signaling pathways directly associated with this compound. Therefore, this guide summarizes its known chemical properties and provides a broader context based on the characteristics of structurally related long-chain and branched-chain alcohols.

Chemical and Physical Properties

4-Propyloctan-1-ol is a branched-chain primary alcohol. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-propyloctan-1-ol | PubChem |

| Molecular Formula | C₁₁H₂₄O | PubChem[1] |

| Molecular Weight | 172.31 g/mol | PubChem[1] |

| CAS Number | 137008-38-9 | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Synthesis and Manufacturing

A potential synthetic approach could involve the Grignard reaction. This would entail the reaction of a Grignard reagent, such as propyl magnesium bromide, with an appropriate aldehyde, followed by an aqueous workup to yield the desired alcohol.

Below is a conceptual workflow for a possible synthesis route.

Caption: Conceptual workflow for the synthesis of 4-propyloctan-1-ol.

Biological Context and Toxicological Profile of Related Compounds

While no specific biological data for 4-propyloctan-1-ol was found, general toxicological information on long-chain and branched-chain alcohols is available.

General Toxicity of Long-Chain Alcohols

Long-chain alcohols are generally characterized by low acute and repeat-dose toxicity.[2] High doses may lead to minimal liver toxicity.[2] They typically do not show evidence of genotoxicity, reproductive toxicity, or developmental toxicity.[2] Skin irritation potential is dependent on the carbon chain length, with alcohols in the C6-C11 range being considered irritants.[2]

General Toxicity of Branched-Chain Saturated Alcohols

A safety assessment of branched-chain saturated alcohols used as fragrance ingredients indicated a low order of acute toxicity. Repeated application of several tested branched-chain alcohols showed low systemic toxicity. Furthermore, studies on eight different branched-chain saturated alcohols and their metabolites did not reveal any in vivo or in vitro genotoxicity.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the absence of specific data for 4-propyloctan-1-ol, its mechanism of action can only be hypothesized based on the properties of other long-chain alcohols. Due to their amphipathic nature, long-chain alcohols can interact with cell membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.

The general pharmacological effects of simpler alcohols, such as ethanol, involve interactions with neurotransmitter receptors like GABA-A and NMDA receptors. However, it is important to note that the significantly larger and more lipophilic structure of 4-propyloctan-1-ol makes a direct comparison of its pharmacological profile to that of small-chain alcohols highly speculative.

A logical diagram illustrating the potential interaction of a generic long-chain alcohol with a cell membrane is provided below.

Caption: Hypothetical interaction of 4-propyloctan-1-ol with a cell membrane.

Conclusion and Future Directions

Currently, there is a significant gap in the scientific literature regarding the biological effects and potential applications of 4-propyloctan-1-ol. While its chemical properties are documented, its pharmacological and toxicological profiles remain uninvestigated. Future research should focus on in vitro and in vivo studies to elucidate its biological activity, mechanism of action, and safety profile. Such studies would be crucial to determine its potential for use in drug development or other scientific applications.

References

An In-depth Technical Guide to the Molecular Formula C11H24O: Isomers, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C11H24O represents a diverse group of isomeric compounds, primarily consisting of various undecanols and undecyl ethers. With a molecular weight of approximately 172.31 g/mol , these isomers exhibit a range of physicochemical properties and biological activities that are of significant interest in chemical research, drug development, and industrial applications. This technical guide provides a comprehensive overview of the structural diversity, physicochemical characteristics, and relevant biological properties of C11H24O isomers. It includes detailed experimental protocols for their synthesis and analysis, and explores their metabolic pathways and potential pharmacological relevance.

Introduction to C11H24O

The molecular formula C11H24O corresponds to a molecular weight of 172.31 g/mol .[1][2] The isomers of C11H24O are broadly classified into two main functional groups: alcohols (undecanols) and ethers (undecyl ethers). The position of the hydroxyl group in undecanols and the arrangement of alkyl chains around the ether oxygen lead to a large number of structural and positional isomers, each with unique properties.

Isomers of C11H24O

The isomers of C11H24O can be categorized as follows:

-

Primary Alcohols (e.g., 1-Undecanol): The hydroxyl group is attached to a terminal carbon atom.

-

Secondary Alcohols (e.g., 2-Undecanol, 3-Undecanol, 6-Undecanol): The hydroxyl group is attached to a non-terminal carbon atom.

-

Ethers (e.g., Methyl decyl ether, Ethyl nonyl ether, Propyl octyl ether, Butyl heptyl ether, Pentyl hexyl ether): An oxygen atom is connected to two alkyl groups.

Physicochemical Properties

The physicochemical properties of C11H24O isomers vary significantly with their molecular structure. A summary of key properties for selected isomers is presented in Table 1. In general, alcohols exhibit higher boiling points than their isomeric ethers due to hydrogen bonding. Solubility in water is low for all isomers, but they are generally soluble in organic solvents like ethanol and ether.[1][3]

| Property | 1-Undecanol | 2-Undecanol | 6-Undecanol | Di-n-pentyl ether |

| IUPAC Name | Undecan-1-ol | Undecan-2-ol | Undecan-6-ol | 1-(pentyloxy)pentane |

| CAS Number | 112-42-5 | 1653-30-1 | 23708-56-7 | 693-65-2 |

| Molecular Weight ( g/mol ) | 172.31 | 172.31 | 172.31 | 158.30 |

| Boiling Point (°C) | 243 | 229-231 | ~239 | 187 |

| Melting Point (°C) | 19 | -11 to -9 | N/A | -69 |

| Density (g/mL at 20°C) | 0.83 | 0.828 | N/A | 0.79 |

| Solubility in Water | Insoluble | 0.2 mg/mL at 25°C | N/A | Sparingly soluble |

Experimental Protocols

Synthesis of 1-Undecanol by Reduction of Undecanal

This protocol describes a common method for the synthesis of 1-undecanol.

Materials:

-

Undecanal

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve undecanal in ethanol in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add a solution of sodium borohydride in ethanol to the cooled undecanal solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-undecanol.

Analysis of C11H24O Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and identification of undecanol isomers.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for alcohol analysis (e.g., DB-WAX or equivalent).

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a dilute solution of the C11H24O isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

-

Identify the individual isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

Biological Activity and Relevance to Drug Development

Long-chain alcohols, including isomers of undecanol, have demonstrated a range of biological activities. Notably, they exhibit antimicrobial properties. For instance, 1-undecanol has shown bactericidal and membrane-damaging activity against Staphylococcus aureus.[4] The mode of action of these long-chain alcohols appears to be dependent on the length of their aliphatic carbon chain.[4]

While direct applications of C11H24O isomers as pharmaceuticals are not widespread, their study is relevant to drug development for several reasons:

-

Drug Delivery: Their amphiphilic nature makes them potential components in drug delivery systems.

-

Metabolism Studies: Understanding the metabolism of these long-chain alcohols can provide insights into the biotransformation of drug candidates with similar structures.

-

Toxicity and Safety: The toxicity profile of undecanols is generally considered to be low, with irritation to the skin, eyes, and lungs being the primary concern.[1][3] Ingestion can be harmful, with a toxicity profile similar to ethanol.[3]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Long-Chain Fatty Alcohols

The metabolism of long-chain fatty alcohols is an important biological process. The following diagram illustrates a simplified metabolic pathway.

Experimental Workflow for Isomer Analysis

The following diagram outlines a typical experimental workflow for the separation and identification of C11H24O isomers.

Conclusion

The molecular formula C11H24O encompasses a significant number of alcohol and ether isomers with diverse properties. This guide has provided a detailed overview of their physicochemical characteristics, methods for their synthesis and analysis, and their biological relevance. For researchers and professionals in drug development, a thorough understanding of these isomers can inform the design of new chemical entities, aid in the interpretation of metabolic studies, and contribute to the development of novel therapeutic strategies. The provided experimental protocols and workflow diagrams serve as a practical resource for the laboratory investigation of these compounds.

References

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4-Propyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-propyl-1-octanol, a branched-chain higher alcohol with the molecular formula C₁₁H₂₄O, and its various isomers.[1] The document delves into the structural and stereoisomeric forms, presents key physicochemical data, and outlines detailed experimental protocols for synthesis and analysis.

Introduction to this compound

This compound is a primary alcohol featuring an eight-carbon chain with a propyl group attached to the fourth carbon. Its branched structure imparts distinct properties compared to its linear isomer, 1-undecanol, such as a generally lower melting point and altered viscosity and solvency.[1] Such branched alcohols are of significant interest in various industrial applications, including their use as precursors for surfactants, plasticizers, and lubricants.[1]

The isomeric landscape of C₁₁H₂₄O is vast, encompassing a multitude of structural and stereoisomers, each with unique chemical and physical characteristics. Understanding these isomeric forms is crucial for applications in materials science, drug development, and synthetic chemistry, where specific molecular architectures are often required for desired functions.

Structural Isomers of C₁₁H₂₄O

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For C₁₁H₂₄O, these can be categorized into skeletal, positional, and functional isomers.

Skeletal Isomers

Skeletal isomers have different carbon backbones. Starting with the undecanol (C₁₁) chain, various branching patterns are possible. This compound is one such example. Other possibilities involve different arrangements of the eleven carbon atoms, leading to a wide array of branched undecanols.

Positional Isomers

Positional isomers have the same carbon skeleton but differ in the position of the hydroxyl (-OH) group. For a given undecanol skeleton, the hydroxyl group can be located at different carbon atoms, leading to primary, secondary, or tertiary alcohols. For instance, in the case of the linear undecane chain, we have 1-undecanol, 2-undecanol, 3-undecanol, and so on.

Functional Isomers

Functional isomers have the same molecular formula but different functional groups. The primary functional isomers of alcohols are ethers. For C₁₁H₂₄O, numerous ether isomers exist, such as 1-methoxydecane or 1-ethoxynonane.

Stereoisomers of this compound and Its Isomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Enantiomers of this compound

This compound possesses a chiral center at the fourth carbon atom, which is bonded to four different groups: a hydrogen atom, a propyl group, a butyl group, and a -CH₂CH₂CH₂OH group. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-propyl-1-octanol and (S)-4-propyl-1-octanol.

Stereoisomerism in Other C₁₁H₂₄O Isomers

Many of the structural isomers of C₁₁H₂₄O are also chiral and will exhibit enantiomerism. The number of possible stereoisomers for a given molecule is 2ⁿ, where 'n' is the number of chiral centers. Some isomers may have multiple chiral centers, leading to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other.

Physicochemical Data of Selected C₁₁H₂₄O Isomers

The following table summarizes key physicochemical properties of this compound and some of its isomers. It is important to note that much of the available data for less common isomers are computationally predicted.

| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 4-propyloctan-1-ol | 137008-38-9 | 172.31 | (Predicted) | (Predicted) |

| 1-Undecanol | Undecan-1-ol | 112-42-5 | 172.31 | 243 | 0.830 |

| 2-Undecanol | Undecan-2-ol | 1653-30-1 | 172.31 | 229 | 0.827 |

| 5-Propyl-1-octanol | 5-propyloctan-1-ol | - | 172.31 | (Predicted) | (Predicted) |

| 4-Octanol, 5-propyl- | 5-propyloctan-4-ol | 51864-92-7 | 172.31 | (Predicted) | (Predicted) |

Data sourced from PubChem and other chemical databases. Predicted values should be used with caution and are intended for estimation purposes.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its isomers are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from 1-bromo-3-propylheptane and paraformaldehyde using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-bromo-3-propylheptane

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, reflux condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a solution of 1-bromo-3-propylheptane in anhydrous diethyl ether dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. Once started, the reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (4-propylheptylmagnesium bromide).

-

-

Reaction with Paraformaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Carefully add dry paraformaldehyde powder in small portions to the stirred Grignard solution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of C₁₁H₂₄O alcohol isomers.

Objective: To separate and identify the components of a mixture of C₁₁H₂₄O alcohol isomers.

Instrumentation and Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for alcohol analysis (e.g., a polar phase like wax or a mid-polar phase)

-

Helium carrier gas

-

Sample mixture of C₁₁H₂₄O isomers dissolved in a suitable solvent (e.g., dichloromethane or hexane)

-

Standard reference compounds for each expected isomer (if available)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture in the chosen solvent.

-

-

GC-MS Method Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., split or splitless).

-

Oven Program: Start with an initial oven temperature (e.g., 50 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

-

Carrier Gas: Set the flow rate of the helium carrier gas.

-

Mass Spectrometer: Set the ionization mode (e.g., Electron Ionization at 70 eV) and the mass scan range (e.g., m/z 35-400).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Analysis:

-

Identify the individual isomers by comparing their retention times with those of standard reference compounds.

-

Confirm the identity of each isomer by interpreting its mass spectrum and comparing it with library spectra (e.g., NIST library).

-

Visualizations

Isomer Classification

Caption: Classification of isomers for the molecular formula C₁₁H₂₄O.

Grignard Synthesis Workflow

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

GC-MS Analysis Workflow

Caption: General workflow for the analysis of alcohol isomers using GC-MS.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Branched-Chain Higher Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core physicochemical properties of branched-chain higher alcohols. These compounds, which include isomers of butanol and pentanol, are gaining prominence in various industrial applications, from biofuels to solvents and chemical intermediates.[1][2][3] Understanding their properties is crucial for process design, application development, and safety assessments.

Introduction to Branched-Chain Higher Alcohols

Branched-chain higher alcohols are organic compounds containing four or more carbon atoms, where the carbon chain is not linear. They possess a hydroxyl (-OH) functional group attached to a carbon atom.[4] Common examples include isobutanol (2-methylpropan-1-ol) and isopentanol (3-methyl-1-butanol).[5][6] Compared to their straight-chain counterparts, the branching in their molecular structure significantly influences their physical and chemical characteristics.[7] Generally, these alcohols are colorless liquids at room temperature with characteristic odors.[8]

The branching affects molecular packing and the surface area available for intermolecular interactions, leading to distinct properties such as lower boiling points and melting points compared to straight-chain isomers, but higher viscosity in some cases.[9][7][10] Their unique properties make them valuable in various applications; for instance, their higher octane numbers make them attractive as fuel additives.[2][11]

Core Physicochemical Properties

The key physicochemical properties of branched-chain higher alcohols are summarized below. The presence of the polar hydroxyl group allows for hydrogen bonding, which strongly influences these properties.[12][13]

The boiling and melting points of alcohols are considerably higher than those of alkanes with similar molecular weights, a direct result of intermolecular hydrogen bonding.[14][13][15] However, among isomers, increased branching typically leads to a decrease in boiling point. This is because the branching creates a more compact, spherical molecule, which reduces the surface area available for van der Waals interactions, thus weakening the overall intermolecular forces that must be overcome for boiling to occur.[9][7]

Conversely, highly branched isomers can sometimes have higher melting points. This is attributed to the ability of more symmetrical, compact molecules to pack more efficiently into a crystal lattice, requiring more energy to break the structure.[10]

Table 1: Boiling and Melting Points of Selected Branched-Chain Higher Alcohols and Their Isomers

| Compound Name | IUPAC Name | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| Butanol Isomers | |||||

| n-Butanol | 1-Butanol | CH₃(CH₂)₃OH | 74.12 | 117.7 | -90[14] |

| Isobutanol | 2-Methyl-1-propanol | (CH₃)₂CHCH₂OH | 74.12 | 108.0[6][14] | -108[6][14] |

| sec-Butanol | 2-Butanol | CH₃CH(OH)CH₂CH₃ | 74.12 | 100[14] | -114[14] |

| tert-Butanol | 2-Methyl-2-propanol | (CH₃)₃COH | 74.12 | 82.5-83[14] | 25[14] |

| Pentanol Isomers | |||||

| n-Pentanol | 1-Pentanol | CH₃(CH₂)₄OH | 88.15 | 137-138 | -79[14] |

| Isopentanol | 3-Methyl-1-butanol | (CH₃)₂CHCH₂CH₂OH | 88.15 | 131.6[5] | -117.2[5][14] |

| Neopentyl alcohol | 2,2-Dimethyl-1-propanol | (CH₃)₃CCH₂OH | 88.15 | 113-114 | 52[14] |

The density of most common alcohols is less than that of water.[13] For branched-chain higher alcohols, densities are typically around 0.8 g/cm³. As with other properties, branching can influence density, though the trend is less pronounced than for boiling points.

Viscosity, a measure of a fluid's resistance to flow, is significantly influenced by hydrogen bonding.[13] Alcohols are generally more viscous than hydrocarbons of similar size.[13] While increased chain length typically increases viscosity, branching can have a more complex effect. Reduced surface area from branching can lead to lower viscosity, but the specific geometry of the molecule also plays a role.[9] Some higher alcohols are described as somewhat viscous or oily.

Table 2: Density and Viscosity of Selected Branched-Chain Higher Alcohols

| Compound Name | IUPAC Name | Density (g/cm³ at 20°C) | Viscosity (cP at 20°C) |

|---|---|---|---|

| n-Butanol | 1-Butanol | 0.810 | 2.95 |

| Isobutanol | 2-Methyl-1-propanol | 0.802[6] | 3.95 |

| Isopentanol | 3-Methyl-1-butanol | 0.809 | 4.29 |

The hydroxyl group in alcohols allows them to form hydrogen bonds with water, making smaller alcohols miscible in water.[14][13][15] However, as the length of the nonpolar hydrocarbon chain increases, the influence of the hydroxyl group diminishes, and water solubility decreases.[13][15] Branched-chain alcohols with four or five carbons, such as isobutanol and isopentanol, are only moderately or slightly soluble in water.[5][6] They are, however, readily soluble in many organic solvents.[5][6]

Table 3: Water Solubility of Selected Branched-Chain Higher Alcohols

| Compound Name | IUPAC Name | Water Solubility (g/100 mL at 20-25°C) |

|---|---|---|

| n-Butanol | 1-Butanol | 7.7 |

| Isobutanol | 2-Methyl-1-propanol | 8.7 (or 10.0[14]) |

| Isopentanol | 3-Methyl-1-butanol | ~2.0[5] |

| tert-Butanol | 2-Methyl-2-propanol | Miscible[14] |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard methodologies for key experiments.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and precise method is distillation.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head (still head), a thermometer placed so the bulb is just below the side arm, a condenser with circulating cold water, and a receiving flask.

-

Sample Preparation: Place the alcohol sample (e.g., 20-30 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin gently heating the flask. The liquid will start to vaporize, and the vapor will rise into the distillation head.

-

Temperature Reading: Observe the thermometer. The temperature will rise and then stabilize. This stable temperature, observed when the vapor is continuously condensing and dripping into the receiving flask, is recorded as the boiling point.

-

Data Collection: Record the temperature at which a steady distillation rate is achieved. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

This protocol determines the extent to which an alcohol is soluble in water at a specific temperature.

Methodology: Shake-Flask Method

-

Preparation: Place a measured volume of distilled water (e.g., 10 mL) into a sealed test tube or vial.

-

Addition of Alcohol: Add a small, measured amount of the alcohol to the water.

-

Equilibration: Seal the container and shake it vigorously for several minutes. Then, allow it to stand in a constant temperature water bath until the layers (if any) have fully separated.

-

Observation:

-

Miscible: If a single, clear phase remains after adding a significant volume of the alcohol, it is considered miscible.

-

Partially Soluble: If two distinct layers form, the alcohol is partially soluble. A sample is carefully taken from the aqueous layer.

-

-

Quantification (for partial solubility): The concentration of the alcohol in the aqueous layer is determined using an analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility limit.

Viscosity is commonly measured using a viscometer, which determines the time it takes for a known volume of liquid to flow through a capillary.

Methodology: Ubbelohde Viscometer

-

Apparatus: Use a calibrated Ubbelohde capillary viscometer placed in a constant temperature bath to ensure thermal stability.

-

Sample Loading: Introduce a precise volume of the alcohol into the viscometer.

-

Thermal Equilibration: Allow the viscometer and the sample to reach thermal equilibrium with the water bath (typically for 15-20 minutes).

-

Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube past the upper timing mark. Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer calibration constant and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ).

Visualizations: Diagrams and Workflows

Visual aids are essential for understanding complex relationships and experimental processes.

Caption: Effect of molecular branching on boiling point.

Caption: Workflow for boiling point determination.

References

- 1. Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels [ideas.repec.org]

- 2. Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. atamankimya.com [atamankimya.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. monash.edu [monash.edu]

- 10. organic chemistry - Why are highly branched alcohols solid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 13. pharmiweb.com [pharmiweb.com]

- 14. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to C11 Branched Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C11 branched alcohols, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to support research and development efforts in various scientific disciplines, including medicinal chemistry and drug development.

Synthesis of C11 Branched Alcohols

The synthesis of C11 branched alcohols can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired isomer and the available starting materials. Key synthetic strategies include the Guerbet reaction, Grignard reaction, reduction of carboxylic acids, and hydroformylation of alkenes.

General Synthetic Pathways

Several general methodologies can be adapted for the synthesis of specific C11 branched alcohol isomers.

-

Guerbet Reaction: This reaction facilitates the dimerization of primary alcohols to form β-alkylated dimer alcohols.[1][2] It is a robust method for producing branched-chain higher alcohols and can be applied to generate C11 structures from smaller alcohol precursors.[1][3][4] The reaction typically requires high temperatures and the presence of a catalyst.[5]

-

Grignard Reaction: The addition of a Grignard reagent to an aldehyde or ketone is a versatile method for creating a wide range of secondary and tertiary alcohols.[6][7][8][9] For the synthesis of C11 branched primary alcohols, formaldehyde can be used as the carbonyl compound.[7][8]

-

Reduction of Carboxylic Acids: Branched C11 carboxylic acids can be reduced to their corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[10][11][12]

-

Hydroformylation of Alkenes: This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond in an alkene, followed by reduction of the resulting aldehyde to an alcohol.[13][14][15][16][17] Starting with a C10 branched alkene, this method can yield a C11 branched alcohol.

Below is a diagram illustrating the general synthetic workflow from common starting materials to C11 branched alcohols.

General synthetic routes to C11 branched alcohols.

Physicochemical Properties of Selected C11 Branched Alcohols

The physical and chemical properties of C11 branched alcohols can vary significantly depending on the position and nature of the branching. These properties are crucial for predicting their behavior in various applications, including their use as solvents, surfactants, or bioactive molecules. The following table summarizes available data for some C11 branched alcohol isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methyl-1-decanol | 18675-24-6 | C11H24O | 172.31 | - |

| 3-Methyl-1-decanol | 73105-71-2 | C11H24O | 172.31 | - |

| 4-Methyl-1-decanol | 408309-43-3 | C11H24O | 172.31 | 105-107 @ 5 Torr |

| 5-Methyl-1-decanol | 55505-28-7 | C11H24O | 172.31 | 229-230 |

Data compiled from various chemical supplier databases. Note that some data points are not available.

Biological Activity of C11 Branched Alcohols

Long-chain alcohols, including those with eleven carbon atoms, have been investigated for their biological activities, particularly their antimicrobial properties.

Antimicrobial Effects

Studies have shown that long-chain fatty alcohols can exhibit antibacterial activity against various microorganisms, including Staphylococcus aureus and Mycobacteria.[18][19][20][21] The length of the carbon chain plays a crucial role in determining the extent and mechanism of this activity.[18][20] For instance, 1-undecanol has been reported to possess both bactericidal and membrane-damaging activity against S. aureus.[18][19][20]

The proposed mechanism of action for some of these alcohols involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[18][19][20]

Below is a simplified diagram illustrating the proposed mechanism of membrane disruption by long-chain alcohols.

Proposed mechanism of antimicrobial action.

Experimental Protocols

General Protocol for Grignard Synthesis of a C11 Branched Alcohol

This protocol outlines the general steps for synthesizing a C11 branched alcohol using a Grignard reagent and an appropriate carbonyl compound.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the appropriate alkyl halide (to form the desired branched structure) in anhydrous diethyl ether through the dropping funnel.

-

The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

-

Reaction with Carbonyl Compound:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of the corresponding aldehyde or ketone (to achieve the C11 backbone) in anhydrous diethyl ether.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude alcohol by distillation or column chromatography.

-

The workflow for a typical Grignard synthesis is depicted below.

Workflow for Grignard synthesis of C11 branched alcohols.

Conclusion

C11 branched alcohols represent a diverse class of molecules with potential applications in various fields. Their synthesis can be accomplished through several well-established chemical reactions, allowing for the generation of a wide range of isomers. The biological activity of these compounds, particularly their antimicrobial effects, warrants further investigation for potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemistry and biology of C11 branched alcohols.

References

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 13. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mt.com [mt.com]

- 15. Hydroformylation - Wikipedia [en.wikipedia.org]

- 16. US4528403A - Hydroformylation process for preparation of aldehydes and alcohols - Google Patents [patents.google.com]

- 17. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. [PDF] Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Health and Safety of 4-Propyl-1-octanol

This technical guide provides a comprehensive overview of the available health and safety data for this compound. The information is compiled from various sources, including safety data sheets and scientific literature on structurally related compounds. Due to the limited availability of data specific to this compound, a read-across approach has been employed, utilizing information from similar long-chain and branched-chain alcohols to provide a more complete toxicological profile.

Chemical and Physical Properties

This compound is a branched-chain primary alcohol.[1] Its physical and chemical properties are summarized in the table below. The branching in its structure generally leads to a lower melting point and can influence properties such as viscosity and solvency compared to its linear isomers.[1]

| Property | Value | Source |

| Molecular Formula | C11H24O | [2] |

| Molecular Weight | 172.31 g/mol | [2] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 196 °C (385 °F) | [3] |

| Melting Point | -15 °C (5 °F) | [3] |

| Density | 0.827 g/cm³ at 25 °C (77 °F) | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.3 (Computed) | [2] |

Toxicological Data

The toxicological data for this compound is limited. The available data, primarily from a Safety Data Sheet (SDS), is presented below. Where specific data is unavailable, information from structurally similar compounds, such as 1-octanol, is provided for context and is clearly indicated.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | > 5,000 mg/kg | Not Classified | [3] |

| LD50 | Rabbit | Dermal | > 2,000 - 4,000 mg/kg | Not Classified | [3] |

No data is available for acute inhalation toxicity of this compound.

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Source |

| Skin Irritation | Rabbit | Slight irritation (4 h) | Not Classified | [3] |

| Eye Irritation | Rabbit | Causes serious eye irritation | Category 2A | [3] |

No data is available for the sensitization potential of this compound.

Repeated Dose Toxicity

A repeated dose toxicity study via the dermal route in rats showed a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg.[3] Another 28-day gavage study in rats also indicated a NOAEL of > 1,000 mg/kg.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available for the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.[3] The Safety Data Sheet for 1-octanol, a structurally related linear alcohol, states that it was negative in an Ames Salmonella assay.[4] For carcinogenicity, the International Agency for Research on Cancer (IARC) has not classified 1-octanol.[3]

Hazard Classification and Labeling

Based on the available data, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning[3]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not publicly available. However, the studies cited in the Safety Data Sheet likely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

General Acute Oral Toxicity Protocol (Based on OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

The Fixed Dose Procedure is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity but not mortality.

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[2]

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage.[2]

-

Starting Dose: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information.[2]

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.[2]

-

Procedure: A stepwise procedure is used, with the outcome of the test on one animal determining the dose for the next. The test is terminated when the dose causing evident toxicity is identified or when no effects are seen at the highest dose.[2]

General Dermal Irritation Protocol (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Test Area Preparation: The fur is clipped from a small area on the back of the animal.

-

Application: A small amount of the test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

-

Scoring: The reactions are scored according to a standardized scale to determine the level of irritation.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Long-Chain Alcohols

Long-chain alcohols, including branched-chain variants like this compound, are primarily metabolized in the liver. The general pathway involves a two-step oxidation process.

Caption: Generalized metabolic pathway of this compound.

This metabolic process is analogous to the metabolism of other fatty alcohols.[5] The initial oxidation to an aldehyde is catalyzed by alcohol dehydrogenase (ADH). Subsequently, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to a carboxylic acid.[6] This acid can then enter further metabolic pathways, such as beta-oxidation.

General Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an acute toxicity study, based on OECD guidelines.

Caption: General workflow for acute toxicity testing.

This workflow highlights the key stages of a typical in vivo toxicity study, from the initial planning and dose selection to the final data analysis and reporting.[7][8]

Conclusion

The available data indicates that this compound has low acute oral and dermal toxicity.[3] It is classified as a combustible liquid and causes serious eye irritation.[3] It is also considered harmful to aquatic life with long-lasting effects.[3] Due to the lack of specific data on chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, caution should be exercised during handling. For these endpoints, risk assessment may need to rely on data from structurally related long-chain and branched-chain alcohols. Standard personal protective equipment, including safety glasses and gloves, should be used when handling this chemical.[3] Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. Long-chain-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Propyl-1-octanol: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding 4-Propyl-1-octanol, a branched-chain primary alcohol with the chemical formula C₁₁H₂₄O. Due to the limited specific research on this particular isomer, this document synthesizes information on its physicochemical properties, plausible synthetic routes, and potential natural occurrence by drawing parallels with related branched-chain alcohols. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar long-chain branched alcohols.

Introduction

This compound is a branched-chain higher alcohol featuring an eleven-carbon backbone.[1] The hydroxyl (-OH) group is located at the primary position (C1), and a propyl group is attached at the C4 position. This structure imparts distinct physical and chemical properties compared to its linear isomer, 1-undecanol, and other branched isomers. Branched-chain alcohols are of significant interest in various industrial applications, serving as precursors for surfactants, plasticizers, lubricants, and as specialized solvents.[1] The branching typically lowers the melting point and influences properties like viscosity and solvency.[1] While extensive research exists for commercially significant isomers like 2-ethylhexanol, specific data on this compound remains scarce.

Discovery

The specific discovery of this compound is not well-documented in the scientific literature. Its existence is predicted by the systematic rules of organic nomenclature, and its synthesis is achievable through established organic chemistry reactions. It is likely that this compound was first synthesized and identified as part of broader research into branched-chain alcohols and their properties, rather than being the subject of a dedicated discovery effort.

Physicochemical Properties

Quantitative data for this compound is primarily available from computational predictions. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | PubChem[2] |

| Molecular Weight | 172.31 g/mol | PubChem[2] |

| IUPAC Name | 4-propyloctan-1-ol | PubChem[2] |

| CAS Number | 137008-38-9 | PubChem[2] |

| XLogP3 | 4.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 8 | PubChem[2] |

| Exact Mass | 172.182715 g/mol | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

Synthesis of this compound

Guerbet Reaction

The Guerbet reaction is a self-condensation of alcohols at elevated temperatures in the presence of a catalyst to form higher branched alcohols. A cross-Guerbet reaction between 1-pentanol and 1-butanol could theoretically yield this compound, although a mixture of products would be expected.

-

Reactant Preparation: In a high-pressure reactor equipped with a mechanical stirrer and a distillation setup for water removal, combine equimolar amounts of 1-pentanol and 1-butanol.

-

Catalyst Addition: Add a catalytic amount (1-5 mol%) of a suitable Guerbet catalyst, such as a sodium alkoxide (e.g., sodium pentoxide) and a hydrogenation catalyst (e.g., copper chromite).

-

Reaction Conditions: Heat the mixture to a temperature range of 180-250°C under pressure (autogenous or with an inert gas) to facilitate the condensation reaction. Continuously remove the water formed during the reaction to drive the equilibrium towards the products.

-

Work-up and Purification: After the reaction is complete (monitored by GC analysis), cool the reactor and neutralize the basic catalyst with a suitable acid. The resulting mixture of alcohols is then subjected to fractional distillation under reduced pressure to isolate this compound from unreacted starting materials and other side products.

Grignard Reaction

A more controlled synthesis can be achieved using a Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde or epoxide, followed by acidic workup.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the propylmagnesium bromide Grignard reagent by adding 1-bromopropane dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether or THF.

-

Reaction with Aldehyde: In a separate flask, dissolve an equimolar amount of heptanal in anhydrous diethyl ether or THF. Cool this solution in an ice bath and slowly add the prepared Grignard reagent via a dropping funnel. Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-propyl-4-octanol, is then purified by column chromatography on silica gel.

-

Conversion to this compound: This route initially yields a tertiary alcohol. To obtain the primary alcohol, a different Grignard approach would be needed, for example, the reaction of a Grignard reagent derived from 1-bromo-3-propylheptane with formaldehyde. A more practical Grignard route to the target primary alcohol would involve the reaction of propylmagnesium bromide with a suitable epoxide, such as 2-butyloxirane, which would require a separate synthesis of the epoxide. A more straightforward Grignard approach would be the reaction of butylmagnesium bromide with 4-heptenal, followed by hydrogenation of the resulting alkene.

Wittig Reaction followed by Hydrogenation

The Wittig reaction provides a powerful method for alkene synthesis, which can then be hydrogenated to the desired saturated alcohol.

-

Ylide Preparation: Prepare the phosphonium ylide by reacting propyltriphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous solvent like THF under an inert atmosphere.

-

Wittig Reaction: Add heptanal to the ylide solution at low temperature (e.g., -78 °C) and allow the mixture to warm to room temperature. The reaction will form a mixture of (E)- and (Z)-4-propyl-1-decene.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting alkene by column chromatography.

-

Hydroboration-Oxidation: To convert the alkene to the primary alcohol, perform a hydroboration-oxidation reaction. Treat the alkene with borane-THF complex followed by oxidation with hydrogen peroxide and sodium hydroxide.

-

Purification: Purify the final product, this compound, by column chromatography.

Natural Occurrence

Direct evidence for the natural occurrence of this compound is not reported in major databases of natural products or in the literature on essential oils and insect semiochemicals. However, branched-chain volatile compounds, including alcohols, are widespread in nature.

-

In Plants: Fruits are known to produce a wide variety of branched-chain volatiles, which contribute significantly to their characteristic aromas.[3] These compounds are typically derived from the metabolism of branched-chain amino acids.[3] While specific identification of this compound is lacking, the presence of other branched C8 to C12 alcohols in various fruits suggests that its occurrence in trace amounts in some plant species is plausible.

-

In Insects: Many insects utilize volatile organic compounds as semiochemicals for communication, including pheromones for mating and aggregation.[4] Alcohols are a common class of insect semiochemicals.[4] Although this compound has not been identified as an insect pheromone, the structural diversity of known pheromones suggests that it could potentially play a role in the chemical ecology of some insect species.

Analytical Data

-

GC-MS: In a GC-MS analysis, this compound would be expected to show a molecular ion peak (M+) at m/z 172. The fragmentation pattern would be characteristic of a primary alcohol, with a prominent peak corresponding to the loss of water (M-18) at m/z 154, and alpha-cleavage resulting in a fragment at m/z 31 ([CH₂OH]⁺). Further fragmentation of the alkyl chain would also be observed.

-

¹H NMR: A predicted ¹H NMR spectrum would show a triplet for the terminal methyl group of the propyl side chain and the terminal methyl group of the main chain. A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C1) would be expected around 3.6 ppm. The proton on the carbon with the propyl branch (C4) would appear as a multiplet. The remaining methylene protons would appear as complex multiplets in the upfield region.

-

¹³C NMR: A predicted ¹³C NMR spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming its asymmetry. The carbon attached to the hydroxyl group (C1) would be the most downfield signal among the sp³ carbons, appearing around 63 ppm.

Biological Activity and Toxicology

There is no specific toxicological data available for this compound. However, the toxicology of branched-chain alcohols is generally considered to be similar to that of their linear counterparts, with toxicity depending on the specific structure and chain length. In general, aliphatic alcohols can cause skin and eye irritation, and ingestion of large amounts can lead to central nervous system depression.[5] Further studies would be required to determine the specific toxicological profile and any potential biological activities of this compound.

Conclusion

This compound represents a specific isomer within the broader class of branched-chain higher alcohols. While its discovery and natural occurrence are not well-documented, its synthesis is feasible through established organic chemistry methodologies such as the Guerbet, Grignard, and Wittig reactions. The lack of specific analytical and biological data highlights an opportunity for further research to characterize this compound fully. Such studies would not only contribute to the fundamental understanding of structure-property relationships in branched-chain alcohols but could also uncover novel applications in materials science, flavor and fragrance chemistry, and as potential biologically active agents. This technical guide serves as a starting point for researchers embarking on the study of this compound and similar molecules.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial volatile emissions as insect semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Propyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic property data for 4-Propyl-1-octanol. Due to a scarcity of direct experimental data for this specific branched alcohol, this document presents a combination of computed values and experimental data for structurally related compounds to offer a thorough understanding. The guide also details established experimental protocols for the determination of key thermodynamic parameters.

Introduction to this compound

This compound (C11H24O) is a branched-chain primary alcohol.[1] Its molecular structure, featuring a propyl group on the fourth carbon of an octanol backbone, influences its physical and chemical properties, distinguishing it from its linear isomer, 1-undecanol, and other octanol isomers.[2] These structural nuances are critical in determining its behavior in various applications, from solvent systems to its potential role as a precursor in chemical synthesis. Understanding the thermodynamic properties of this compound is fundamental for process design, safety assessments, and predicting its interactions in complex chemical environments.

Thermodynamic Property Data

The following tables summarize the available quantitative data for this compound and related compounds. It is crucial to distinguish between computed data, which are theoretical estimations, and experimental data, which are derived from laboratory measurements.

Table 1: Computed Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 172.31 | g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] | |

| Rotatable Bond Count | 8 | PubChem[1] | |

| Exact Mass | 172.182715385 | Da | PubChem[1] |

| Monoisotopic Mass | 172.182715385 | Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 | Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] | |

| Complexity | 81.1 | PubChem[1] |

Table 2: Experimental Thermodynamic Properties of Structurally Related Alcohols

| Compound | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Heat of Vaporization (kJ/mol) |

| 1-Octanol | 194-195[3] | -15.5[3] | 81[3] | 70.98 (at 25°C) |

| 2-Octanol | 173-179 | -38.6 | 71.1 | Data not readily available |

| 3-Octanol | 175-177 | -50 | 76 | Data not readily available |

| 4-Octanol | 174-176 | Data not readily available | 65 | Data not readily available |

| 1-Undecanol | 243 | 19 | 113 | Data not readily available |

Note: The properties of branched-chain alcohols generally exhibit lower melting points and boiling points compared to their linear counterparts due to reduced efficiency in crystal packing and weaker van der Waals forces.[2]

Experimental Protocols for Thermodynamic Property Determination

This section outlines detailed methodologies for the experimental determination of key thermodynamic properties applicable to alcohols like this compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method 1: Distillation

For larger sample volumes, distillation is a precise method.[4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The alcohol sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.[4]

-

Method 2: Thiele Tube Method

This micro method is suitable for small sample quantities.[5]

-